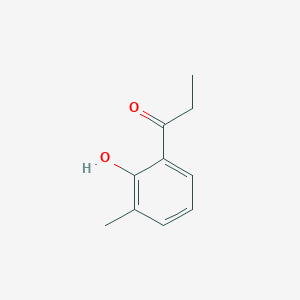![molecular formula C21H17N3O4 B12002966 2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)
2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide: is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 360.37 g/mol
CAS Number: Not specified in the available data
This compound belongs to the class of hydrazides and has a distinctive structure, featuring a hydrazide functional group and a nitrophenyl moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzaldehyde. The reaction proceeds via the Schiff base formation, resulting in the desired product.
Reaction Conditions:Reagents: 2-hydroxyacetophenone, 4-nitrobenzaldehyde
Solvent: Ethanol or methanol
Catalyst: Acidic or basic conditions (e.g., acetic acid or sodium hydroxide)
Temperature: Room temperature or reflux
Reaction Time: Several hours
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenolic hydroxyl group.
Reduction: Reduction reactions are possible, especially at the nitro group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Hydroxyacetophenone derivatives
- Reduction: Aminophenylacetohydrazide derivatives
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential as a drug candidate due to its structural features.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an area of research. its structural features suggest potential interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While specific similar compounds were not mentioned in the available data, further exploration could reveal related hydrazides or nitrophenyl derivatives.
Remember that this information is based on the available data, and further research may provide additional insights into the compound’s properties and applications
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17N3O4/c25-20(23-22-15-16-11-13-19(14-12-16)24(27)28)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,23,25)/b22-15+ |
InChI Key |
BBJFMVRTJNZOPL-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)


![[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12002902.png)
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002903.png)
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12002918.png)
![[(9R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12002931.png)
![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)

![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
